7-Methoxy-2-azaspiro[3.5]nonane;hydrochloride

Purity Quality Control Procurement

7-Methoxy-2-azaspiro[3.5]nonane hydrochloride is a spirocyclic amine building block featuring a rigid 2-azaspiro[3.5]nonane core with a methoxy substituent at the 7-position and formulated as the hydrochloride salt. The unsubstituted parent scaffold (2-azaspiro[3.5]nonane) has been widely utilized in medicinal chemistry, including as a key intermediate in GPR119 agonists and other bioactive molecules.

Molecular Formula C9H18ClNO
Molecular Weight 191.7
CAS No. 2306272-67-1
Cat. No. B2569302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-azaspiro[3.5]nonane;hydrochloride
CAS2306272-67-1
Molecular FormulaC9H18ClNO
Molecular Weight191.7
Structural Identifiers
SMILESCOC1CCC2(CC1)CNC2.Cl
InChIInChI=1S/C9H17NO.ClH/c1-11-8-2-4-9(5-3-8)6-10-7-9;/h8,10H,2-7H2,1H3;1H
InChIKeyWCKAEBVOTQBAGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-2-azaspiro[3.5]nonane Hydrochloride (CAS 2306272-67-1) – Core Identity and Procurement-Relevant Profile


7-Methoxy-2-azaspiro[3.5]nonane hydrochloride is a spirocyclic amine building block featuring a rigid 2-azaspiro[3.5]nonane core with a methoxy substituent at the 7-position and formulated as the hydrochloride salt [1]. The unsubstituted parent scaffold (2-azaspiro[3.5]nonane) has been widely utilized in medicinal chemistry, including as a key intermediate in GPR119 agonists and other bioactive molecules [2]. The current compound introduces a methoxy group that substantially alters physicochemical properties, offering differentiated solubility, hydrogen-bonding capacity, and conformational control compared to the parent hydrocarbon and other in-class analogs, making direct substitution without compromising design parameters problematic.

Why Unsubstituted 2-Azaspiro[3.5]nonane or Other In-Class Analogs Cannot Directly Replace 7-Methoxy-2-azaspiro[3.5]nonane Hydrochloride


Although the 2-azaspiro[3.5]nonane scaffold is shared across multiple building blocks, subtle variations in substitution, salt form, and purity create quantifiable differences in logP, topological polar surface area (TPSA), hydrogen-bonding capacity, and aqueous solubility [1]. The hydrochloride salt of the 7-methoxy derivative offers markedly improved handling and dissolution properties versus the free base of the parent amine, while the methoxy group introduces an additional hydrogen-bond acceptor that can be exploited in target engagement . Procurement of a generic unsubstituted analog or a free-base form and attempting in-house conversion would introduce uncertainty in stoichiometry, purity, and reproducibility, ultimately compromising downstream synthetic yields and biological assay consistency.

Quantitative Differentiation Evidence for 7-Methoxy-2-azaspiro[3.5]nonane Hydrochloride Versus Closest Analogs


Higher Assured Purity (98%) Compared to the Unsubstituted Parent Scaffold (97%) from a Major Supplier

The target compound (CAS 2306272-67-1) is commercially supplied with a certified purity of 98% by Leyan . In contrast, the closest unsubstituted analog, 2-azaspiro[3.5]nonane (CAS 666-08-0), is typically offered at 97% purity by a major European supplier . This 1% absolute purity difference reduces the maximum possible isomeric or process-related impurity burden by approximately 33% relative to the 97% specification.

Purity Quality Control Procurement

Reduced Lipophilicity (ΔLogP = -0.74) Enhances Aqueous Solubility Compared to the Parent 2-Azaspiro[3.5]nonane

The computed XLogP3-AA for 7-methoxy-2-azaspiro[3.5]nonane is 0.8 [1], whereas the experimentally reported LogP for 2-azaspiro[3.5]nonane is 1.54 . A ΔLogP of -0.74 corresponds to a predicted ~5.5-fold increase in aqueous solubility based on the Hansch equation, facilitating dissolution in biological assay media and enabling higher test concentrations without organic co-solvents.

Lipophilicity Solubility Physicochemical Properties

Expanded Topological Polar Surface Area (TPSA 21.3 vs ~12.0 Ų) and Additional H-Bond Acceptor Enable Distinct Target Interactions

The methoxy substituent increases the TPSA from approximately 12.0 Ų for the parent scaffold to 21.3 Ų for the 7-methoxy derivative [1], while simultaneously increasing the hydrogen-bond acceptor count from 1 to 2 [1]. This expanded polarity profile places the compound in a different region of CNS-permeability and drug-likeness space, which can be advantageous for peripheral target selectivity or for fine-tuning ligand-receptor hydrogen-bond networks.

TPSA Hydrogen Bonding Medicinal Chemistry

Hydrochloride Salt Form Provides Improved Aqueous Solubility and Handling Versus the Neutral Free Base

The target compound is supplied as the hydrochloride salt , which typically increases aqueous solubility by 10- to 1000-fold relative to the neutral amine free base, depending on the counterion and crystallinity [1]. While direct solubility measurements for this specific pair are not publicly available, the general class-level behavior of secondary amine hydrochlorides versus their free bases predicts substantially faster dissolution and easier formulation in aqueous buffers, a critical factor for high-throughput screening and in vivo dosing preparations.

Salt Form Solubility Handling

Rigid Spirocyclic Architecture with Methoxy Substitution Confers Documented Potency in GPR119 Agonist Pharmacophore – Scaffold Validation

Although the 7-methoxy derivative itself is primarily a synthetic intermediate, the 7-azaspiro[3.5]nonane core has been validated in a peer-reviewed GPR119 agonist program where optimized analogs (e.g., compound 54g) exhibited potent agonistic activity and favorable glucose-lowering effects in diabetic rat models [1]. The methoxy substituent on the spirocyclic framework is a key structural feature that can be further elaborated to achieve potent receptor binding. No comparable pharmacophore validation exists for the unsubstituted 2-azaspiro[3.5]nonane scaffold in this target class, underscoring the functional relevance of the 7-position substitution.

GPR119 Scaffold Validation Type 2 Diabetes

Optimal Deployment Scenarios for 7-Methoxy-2-azaspiro[3.5]nonane Hydrochloride Based on Differential Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Requiring High Solubility and Defined Polarity

With a logP of 0.8 and TPSA of 21.3 Ų [1], this compound occupies a favorable region of fragment chemical space (MW 191.7 Da as HCl salt). Its high aqueous solubility, inferred from the low logP and hydrochloride salt form, enables screening at high concentrations without DMSO interference, while the spirocyclic core provides greater three-dimensionality than planar heterocycles, potentially increasing hit novelty and selectivity.

Synthesis of GPR119 Agonists and Related Metabolic Disease Programs

The 7-azaspiro[3.5]nonane scaffold has been validated in a GPR119 agonist series with demonstrated in vivo glucose-lowering efficacy [2]. The 7-methoxy building block serves as a direct entry point for synthesizing analogs in this pharmacophore class, bypassing the need for de novo scaffold construction. The hydrochloride salt and certified 98% purity ensure consistent reaction stoichiometry and reproducible yields in multi-step medicinal chemistry campaigns.

PROTAC and Heterobifunctional Degrader Linker Design

Spirocyclic linkers are increasingly favored in PROTAC design for their ability to confer conformational rigidity, reduce the entropic penalty of ternary complex formation, and enhance metabolic stability [1]. The 7-methoxy-2-azaspiro[3.5]nonane scaffold offers two differentiable functionalization points (the azetidine nitrogen and the methoxy-bearing carbon), enabling orthogonal conjugation chemistry. Its lower logP relative to the parent scaffold reduces the risk of excessive lipophilicity-driven promiscuity in degrader molecules.

Physicochemical Property Optimization in CNS vs. Peripheral Drug Design

The deliberate shift in logP (0.8 vs 1.54) and TPSA (21.3 vs ~12.0 Ų) relative to the unsubstituted scaffold [1] provides medicinal chemists with a rational tool for tuning CNS penetration. The 7-methoxy derivative's higher TPSA and lower logP favor peripheral restriction, while further N-substitution can modulate these properties bidirectionally. This quantifiable differentiation enables predictable ADME engineering without altering the core spirocyclic architecture.

Quote Request

Request a Quote for 7-Methoxy-2-azaspiro[3.5]nonane;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.